molecular formula C11H15FN2 B1342427 1-(2-Fluorophenyl)piperidin-4-amine CAS No. 494861-66-4

1-(2-Fluorophenyl)piperidin-4-amine

Cat. No.: B1342427
CAS No.: 494861-66-4
M. Wt: 194.25 g/mol
InChI Key: YKSBVTHTVHRBIY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C11H15FN2. It is characterized by a piperidine ring substituted with a 2-fluorophenyl group and an amine group at the 4-position.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and receptors

Mode of Action

It’s known that similar compounds can inhibit certain biological processes . The compound’s interaction with its targets could lead to changes in cellular functions, but the specifics of these interactions and changes are currently unknown.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Similar compounds have been found to have antiproliferative activity, suggesting potential applications in cancer treatment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)piperidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . Additionally, it may inhibit certain enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . These interactions suggest that this compound could influence neurotransmission and cellular communication.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with sigma receptors . This compound may also influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it could alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to sigma receptors, which are known to regulate ion channels and neurotransmitter release . This binding can lead to the inhibition or activation of these receptors, resulting in changes in cellular signaling pathways. Additionally, this compound may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft . These molecular interactions contribute to its overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate neurotransmitter release and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters and accumulate in certain tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . These localization patterns can impact its activity and function, contributing to its overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)piperidin-4-amine typically involves the reaction of 2-fluorobenzaldehyde with piperidine under reductive amination conditions. The process may include the use of reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)piperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

    N-(2-Fluorophenyl)piperidin-4-amine: Similar structure but with different substitution patterns.

    1-(4-Fluorophenyl)piperidin-4-amine: Fluorine atom positioned differently on the phenyl ring.

    1-(2,6-Difluorophenyl)piperidin-4-amine: Contains additional fluorine atoms on the phenyl ring.

Uniqueness: 1-(2-Fluorophenyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position of the phenyl ring can enhance its binding affinity to certain molecular targets and improve its metabolic stability .

Properties

IUPAC Name

1-(2-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSBVTHTVHRBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609071
Record name 1-(2-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494861-66-4
Record name 1-(2-Fluorophenyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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